molecular formula C17H18N4O4 B2609382 N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921508-51-2

N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2609382
CAS No.: 921508-51-2
M. Wt: 342.355
InChI Key: FZYJYTQSEJBEIG-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrimidine derivative . Pyrimidine derivatives have attracted researchers due to their versatile scaffold and medicinal significance .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of substituted aldehydes, HCl, DMF, and other reagents . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Antiviral Activity

Research on related pyrrolo[2,3-d]pyrimidines has shown that modifications at specific positions can influence antiviral activity. For instance, the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, which include pyrrolo[2,3-d]pyrimidines with specific substituents, was explored for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). It was found that an amino group at both C-4 and C-6 is likely required for antiviral activity against HCMV, indicating the importance of structural features in the antiviral efficacy of pyrrolo[2,3-d]pyrimidines (Renau et al., 1996).

Antifungal Properties

The synthesis of new pyrido[2,3-d]pyrimidines has been reported, where compounds demonstrated significant antifungal activities. This suggests the potential of pyrrolo[3,2-d]pyrimidines and related structures in developing antifungal agents, highlighting the versatility of these compounds in addressing different types of microbial infections (Hanafy, 2011).

Cytotoxicity and Antiproliferative Effects

Studies on pyrazolo[1,5-a]pyrimidines, which share a core structural similarity with pyrrolo[2,3-d]pyrimidines, have shown that these compounds can exhibit cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of pyrrolo[3,2-d]pyrimidines in cancer research, particularly in exploring their cytotoxic and antiproliferative effects (Hassan et al., 2014).

Insights into Supramolecular Aggregation

Research into the structural modifications of thiazolo[3, 2-a]pyrimidines provides insights into their conformational features and supramolecular aggregation. This type of study is crucial for understanding the molecular basis of the biological activities of pyrrolo[3,2-d]pyrimidines and related compounds, including their potential interactions with biological targets (Nagarajaiah & Begum, 2014).

Future Directions

The future directions for the research and development of “N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” and similar compounds could involve further exploration of their medicinal significance, optimization of their synthesis processes, and detailed investigation of their mechanisms of action .

Properties

IUPAC Name

N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-20-10-12(15(22)18-8-9-25-2)13-14(20)16(23)21(17(24)19-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYJYTQSEJBEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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